molecular formula C29H52N8O8 B12520352 Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine CAS No. 674335-71-8

Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine

Cat. No.: B12520352
CAS No.: 674335-71-8
M. Wt: 640.8 g/mol
InChI Key: VHOKKSLCIHPRIE-YFNVTMOMSA-N
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Description

Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine is a peptide compound composed of six amino acids: glycine, leucine, proline, leucine, asparagine, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger batch sizes and higher throughput. The use of advanced purification techniques such as preparative HPLC ensures the production of high-purity peptides suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can be carried out using agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to break disulfide bonds.

    Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Substitution: Site-directed mutagenesis, chemical modification

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.

Scientific Research Applications

Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine has several scientific research applications:

    Biochemistry: It can be used as a model peptide for studying protein folding, stability, and interactions.

    Pharmacology: The peptide may have potential therapeutic applications, such as in the development of peptide-based drugs or as a targeting moiety for drug delivery systems.

    Materials Science: It can be utilized in the design of peptide-based materials with specific properties, such as hydrogels or nanomaterials.

Mechanism of Action

The mechanism of action of Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine depends on its specific application. In a biological context, the peptide may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-prolyl-L-glutamate: Another peptide with potential neuroprotective effects.

    Cyclo(L-leucyl-L-prolyl): Known for its antifungal properties.

Uniqueness

Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine is unique due to its specific sequence and the combination of amino acids, which confer distinct structural and functional properties. This uniqueness makes it suitable for specialized applications in research and industry.

Properties

CAS No.

674335-71-8

Molecular Formula

C29H52N8O8

Molecular Weight

640.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid

InChI

InChI=1S/C29H52N8O8/c1-16(2)12-19(25(40)35-20(14-23(32)38)26(41)34-18(29(44)45)8-5-6-10-30)36-27(42)22-9-7-11-37(22)28(43)21(13-17(3)4)33-24(39)15-31/h16-22H,5-15,30-31H2,1-4H3,(H2,32,38)(H,33,39)(H,34,41)(H,35,40)(H,36,42)(H,44,45)/t18-,19-,20-,21-,22-/m0/s1

InChI Key

VHOKKSLCIHPRIE-YFNVTMOMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)CN

Origin of Product

United States

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